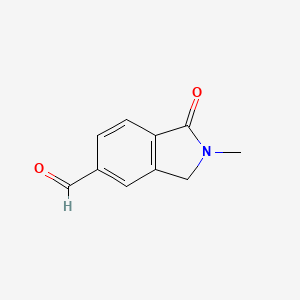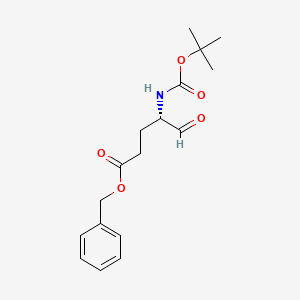![molecular formula C15H27N3O5Si B13908326 5'-O-[tert-Butyl(dimethyl)silyl]cytidine CAS No. 72409-16-6](/img/structure/B13908326.png)
5'-O-[tert-Butyl(dimethyl)silyl]cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is a modified nucleoside where the hydroxyl group at the 5’ position of cytidine is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is commonly used in organic synthesis and nucleoside chemistry to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves the reaction of cytidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group of cytidine to form the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions.
Reduction: The TBDMS group is generally stable under reducing conditions.
Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used, but the TBDMS group remains intact.
Reduction: Reagents like NaBH₄ or LiAlH₄ do not affect the TBDMS group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.
Aplicaciones Científicas De Investigación
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Mecanismo De Acción
The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar in structure but with thymidine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]uridine: Similar in structure but with uridine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]adenosine: Similar in structure but with adenosine instead of cytidine.
Uniqueness
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is unique due to its specific use in protecting the hydroxyl group of cytidine, allowing for selective chemical modifications. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in nucleoside chemistry and related fields .
Propiedades
Número CAS |
72409-16-6 |
|---|---|
Fórmula molecular |
C15H27N3O5Si |
Peso molecular |
357.48 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1 |
Clave InChI |
FQURJFMVIDBLGD-OJAKKHQRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)

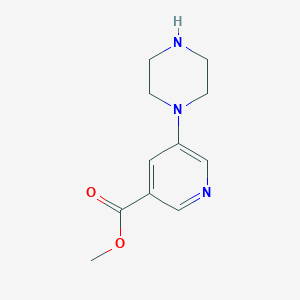
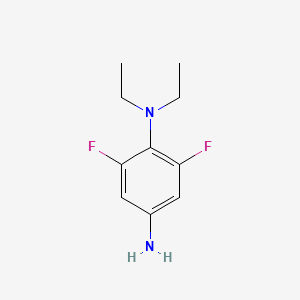
![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)

![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
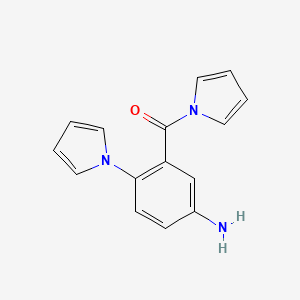
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
